molecular formula C13H13NO2 B1610051 Benzyl pyridine-1(2H)-carboxylate CAS No. 79328-85-1

Benzyl pyridine-1(2H)-carboxylate

Cat. No. B1610051
CAS RN: 79328-85-1
M. Wt: 215.25 g/mol
InChI Key: SQNJWNSQFKPEND-UHFFFAOYSA-N
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Description

“Benzyl pyridine-1(2H)-carboxylate” is a specific derivative of the pyridine class of compounds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzyl group is often added to other molecules to increase their lipophilicity, which can improve their pharmacokinetic properties.


Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of Grignard reagents with pyridine N-oxides . The reaction takes place in THF at room temperature, followed by treatment with acetic anhydride at 120°C, yielding 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

Pyridine is an aromatic heterocycle, similar to benzene but with one carbon atom replaced by a nitrogen atom . All six atoms in the ring are sp2 hybridized, and each has a p orbital perpendicular to the plane of the ring, allowing the ring to be fully conjugated .


Chemical Reactions Analysis

Pyridine and its derivatives can undergo a variety of chemical reactions. For example, carboradicals add rather sluggishly to pyridines but quite readily to the 2- and 4-positions of pyridinium salts . Another strategy involves a [4 + 2] cycloaddition reaction of a 1-azadiene to a 2-carbon π-component .

Scientific Research Applications

Anionic Rearrangement and Synthesis

  • Anionic Rearrangement of Pyridyl Ethers : A study by Yang and Dudley (2009) describes the anionic rearrangement of 2-benzyloxypyridine. This method includes pyridine-directed metalation of benzylic carbon, leading to 1,2-migration of pyridine and the synthesis of several aryl pyridyl carbinols. It suggests a potential pathway for the formal synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : El Hajjaji et al. (2018) studied derivatives of pyridine and benzoic acid as corrosion inhibitors for mild steel in acidic medium. Their research indicates that these derivatives, including benzyl pyridine-1(2H)-carboxylate, demonstrate good inhibition efficiency, acting as mixed-type inhibitors and suggesting their application in industrial corrosion protection (El Hajjaji et al., 2018).

Cholinesterase Inhibition

  • Proline-Based Carbamates as Cholinesterase Inhibitors : Pizova et al. (2017) explored a series of benzyl pyridine-1(2H)-carboxylate derivatives as cholinesterase inhibitors. Their study found that these compounds exhibited moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in therapeutic applications for conditions like Alzheimer's disease (Pizova et al., 2017).

Hydrogen-Bonded Co-Crystal Structure

  • Benzoic Acid and Zwitterionic l-Proline Co-Crystal : Chesna et al. (2017) studied the co-crystal structure of benzoic acid and zwitterionic l-proline, involving benzoic acid and a pyridine derivative. This research showcases the potential of benzyl pyridine-1(2H)-carboxylate in the formation of hydrogen-bonded networks, useful in crystal engineering and pharmaceuticals (Chesna et al., 2017).

Coating Applications

  • Iron(II) Complexes in Coating : Galadzhun et al. (2019) synthesized various benzyl ester derivatives from pyridine-4-carboxylic acid for application in iron(II) complexes. These complexes have implications in spin-crossover and coating applications, suggesting an area of research for benzyl pyridine-1(2H)-carboxylate (Galadzhun et al., 2019).

Safety And Hazards

The safety data sheet for pyridine indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended for use only in laboratory chemicals .

Future Directions

The future of pyridine derivatives looks promising. They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . A larger share of novel pyridine-based drug candidates is expected in the coming years .

properties

IUPAC Name

benzyl 2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNJWNSQFKPEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450916
Record name Benzyl pyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl pyridine-1(2H)-carboxylate

CAS RN

79328-85-1
Record name Benzyl pyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyridine (4.0 g., 0.050 mol) and NaBH4 (1.0 g, 0.026 mol) in 20 ml of tetrahydrofuran is treated with benzyl chloroformate (8.5 g, 0.05 mol) over about 1 hour followed by stirring for 1.5 hour at -78° C. The mixture is added to ice-water and extracted with ether, and the extract is washed with 3% HCl solution and 3% NaOH solution. After the extract is dried and evaporated, 8.0 g of N-benzyloxycarbonyl-1,2-dihydropyridine is obtained in 74% yield. A 5% solution of N-benzyloxycarbonyl-1,2-dihydropyridine is then irradiated using a Rayonet photochemical reactor (RP-300 lamps) until the NMR spectrum shows consumption of the starting materials. The solvent is evaporated to give the crude product, N-(benzyloxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene (VIII). Pure (VIII) is obtained by passing the crude product through basic alumina with ether. (VIII) is then reacted with ozone in methanol at -78° C. followed by reaction with peroxyacetic acid to form cis-N-(benzyloxycarbonyl)-azetidine-2,3-dicarboxylic acid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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